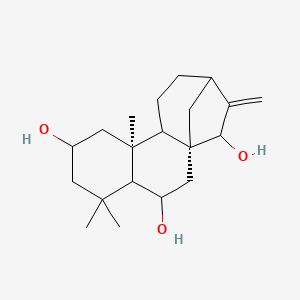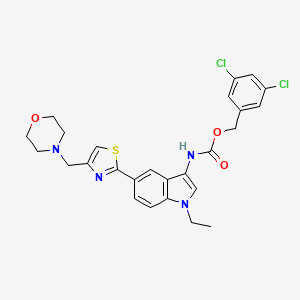
ATX inhibitor 14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATX inhibitor 14 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This signaling pathway is associated with various physiological and pathological processes, including cell proliferation, migration, and cytokine production .
Vorbereitungsmethoden
The preparation of ATX inhibitor 14 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
ATX inhibitor 14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ATX inhibitor 14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of autotaxin and its role in various chemical reactions.
Biology: Employed in research to understand the biological functions of lysophosphatidic acid and its receptors.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, fibrosis, and cardiovascular disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the autotaxin-lysophosphatidic acid signaling pathway .
Wirkmechanismus
The mechanism of action of ATX inhibitor 14 involves the inhibition of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathway mediated by lysophosphatidic acid and its receptors, leading to a reduction in cell proliferation, migration, and cytokine production. The molecular targets and pathways involved include the G protein-coupled receptors for lysophosphatidic acid and the downstream signaling cascades .
Vergleich Mit ähnlichen Verbindungen
ATX inhibitor 14 can be compared with other similar compounds, such as GLPG1690, BBT-877, and BLD-0409. These compounds also target the autotaxin-lysophosphatidic acid signaling pathway but may differ in their chemical structure, potency, and specificity. The uniqueness of this compound lies in its specific binding mode and its ability to modulate the activity of autotaxin without affecting other enzymes in the ecto-nucleotide pyrophosphatase/phosphodiesterase family .
Similar compounds include:
- GLPG1690
- BBT-877
- BLD-0409
These compounds have shown promise in clinical trials and are being investigated for their potential therapeutic applications .
Eigenschaften
Molekularformel |
C26H26Cl2N4O3S |
|---|---|
Molekulargewicht |
545.5 g/mol |
IUPAC-Name |
(3,5-dichlorophenyl)methyl N-[1-ethyl-5-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]indol-3-yl]carbamate |
InChI |
InChI=1S/C26H26Cl2N4O3S/c1-2-32-14-23(30-26(33)35-15-17-9-19(27)12-20(28)10-17)22-11-18(3-4-24(22)32)25-29-21(16-36-25)13-31-5-7-34-8-6-31/h3-4,9-12,14,16H,2,5-8,13,15H2,1H3,(H,30,33) |
InChI-Schlüssel |
LWAWVSPPYJMUDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCOCC4)NC(=O)OCC5=CC(=CC(=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






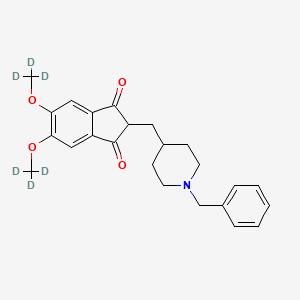

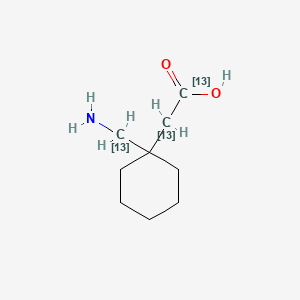




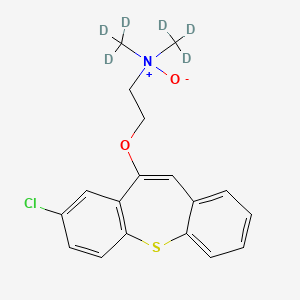
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
